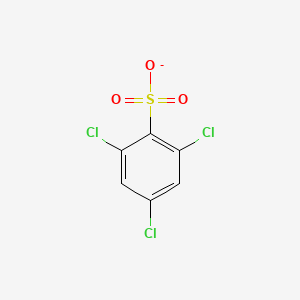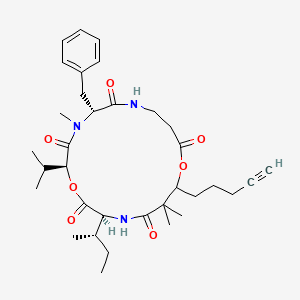
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-((3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-((3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one is a natural product found in Muehlenbeckia platyclada and Harpephyllum caffrum with data available.
Applications De Recherche Scientifique
Spectral Analysis and DFT Investigation
A study conducted by Al-Otaibi et al. (2020) focused on the spectroscopic analysis and quantum mechanical studies of flavonoid compounds, including the specified chromen-4-one. The research highlighted the compound's photovoltaic efficiency and interaction with graphene to form molecular self-assemblies, enhancing physicochemical properties. Molecular docking studies predicted the biological activity of these compounds (Al-Otaibi et al., 2020).
Antimicrobiotic and Anti-inflammatory Effects
Liu et al. (2008) isolated a similar compound from Belamcanda chinensis, noting its antimicrobiotic and anti-inflammatory effects. The study provided insights into the molecular structure and intermolecular interactions of the compound (Liu et al., 2008).
Antioxidant Activity
Saher et al. (2018) synthesized novel chromen-1-ones, closely related to the compound , assessing their antioxidant activity. The study found that compounds with ortho-dihydroxy (catechol) moieties exhibited excellent antioxidant activity at lower concentrations (Saher et al., 2018).
Antineoplastic Activity
Research by Gašparová et al. (2010) on 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives, related to the compound of interest, showed promising antineoplastic activities on human tumor cell lines. This study identified a new leading skeleton for further development in cancer treatment (Gašparová et al., 2010).
Antibacterial Activity
Kumar et al. (2016) synthesized triazolyl pyranochromen-2(1H)-ones with notable antibacterial activity against both gram-positive and gram-negative bacteria. This study provides insights into the potential use of similar compounds in developing new antibacterial agents (Kumar et al., 2016).
Antimalarial and Antioxidant Activities
Kumari et al. (2014) synthesized a new chromeno-pyrano-chromene derivative and evaluated its antioxidant and antimalarial activities. The compound showed promising results in both applications, suggesting potential in the development of new biologically active compounds (Kumari et al., 2014).
Propriétés
Nom du produit |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-((3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one |
|---|---|
Formule moléculaire |
C21H20O10 |
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21?/m1/s1 |
Clé InChI |
SOSLMHZOJATCCP-VVTWGIOXSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Synonymes |
kaempferol 3-O-alpha-rhamnoside kaempferol 3-O-rhamnoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



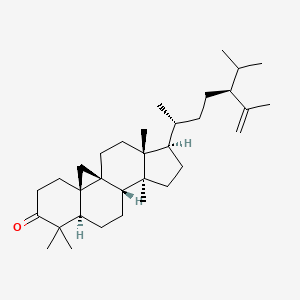
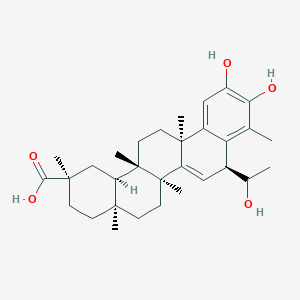

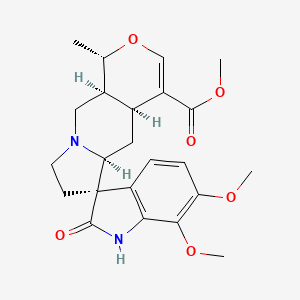
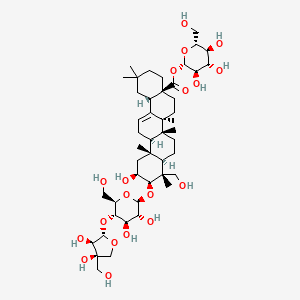
![(1S,9S,12R,14S)-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2,4,6-trien-3-ol](/img/structure/B1261899.png)
![3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide](/img/structure/B1261903.png)

![4-[[(4-methoxyphenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1261906.png)
![4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione](/img/structure/B1261908.png)
